molecular formula C8H6BrClN4 B6139142 6-bromo-5-chloro-2,4-quinazolinediamine CAS No. 41934-85-4

6-bromo-5-chloro-2,4-quinazolinediamine

Cat. No. B6139142
CAS RN: 41934-85-4
M. Wt: 273.52 g/mol
InChI Key: KAYJWKLTTFBJLE-UHFFFAOYSA-N
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Description

6-bromo-5-chloro-2,4-quinazolinediamine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the quinazoline family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 6-bromo-5-chloro-2,4-quinazolinediamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, it has been reported to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and proliferation. It has also been shown to bind to the adenosine receptor, which plays a role in the regulation of blood flow and immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-5-chloro-2,4-quinazolinediamine are diverse and depend on the specific application. In anticancer research, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In anti-inflammatory research, it has been reported to reduce the production of inflammatory cytokines and inhibit the activity of inflammatory enzymes. In material science, it has been utilized in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-bromo-5-chloro-2,4-quinazolinediamine in lab experiments is its high purity and good yields when synthesized using the established method. Additionally, this compound has been extensively studied, and a significant amount of data is available on its properties and potential applications. However, one limitation of using this compound is its potential toxicity, which may require special handling and safety precautions.

Future Directions

There are several future directions for the research on 6-bromo-5-chloro-2,4-quinazolinediamine. One direction is the investigation of its potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative disorders. Another direction is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, the development of new derivatives and analogs of this compound may lead to the discovery of new biological activities and potential therapeutic agents.

Synthesis Methods

The synthesis of 6-bromo-5-chloro-2,4-quinazolinediamine involves the reaction of 6-bromo-5-chloro-2-nitroaniline with hydrazine hydrate in the presence of a reducing agent such as iron powder or zinc powder. The resulting product is then treated with hydrochloric acid to obtain 6-bromo-5-chloro-2,4-quinazolinediamine. This synthesis method has been widely used in the production of this compound, and it has been reported to yield high purity and good yields.

Scientific Research Applications

6-bromo-5-chloro-2,4-quinazolinediamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and antiviral activities. In pharmacology, it has been studied for its effects on the central nervous system and cardiovascular system. In material science, it has been utilized in the development of organic semiconductors and optoelectronic devices.

properties

IUPAC Name

6-bromo-5-chloroquinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN4/c9-3-1-2-4-5(6(3)10)7(11)14-8(12)13-4/h1-2H,(H4,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYJWKLTTFBJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=C(N=C2N)N)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194694
Record name 2,4-Quinazolinediamine, 6-bromo-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-chloroquinazoline-2,4-diamine

CAS RN

41934-85-4
Record name 2,4-Quinazolinediamine, 6-bromo-5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041934854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Quinazolinediamine, 6-bromo-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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